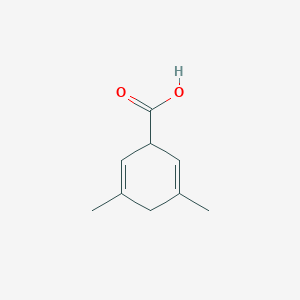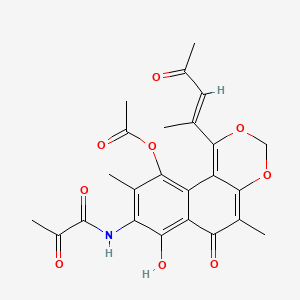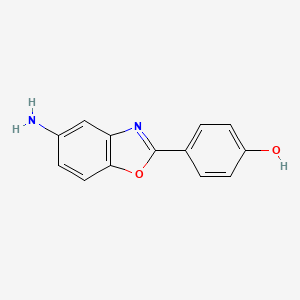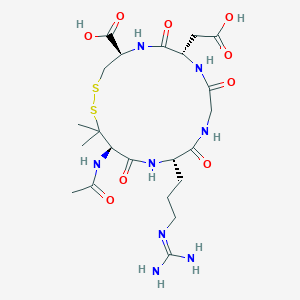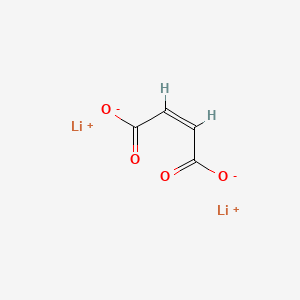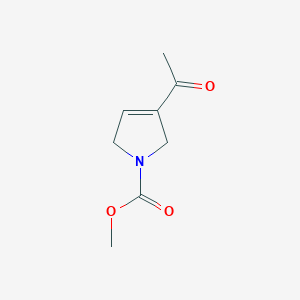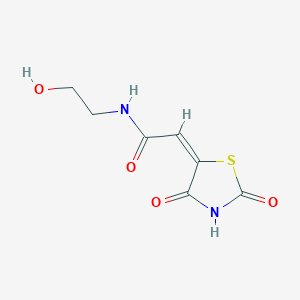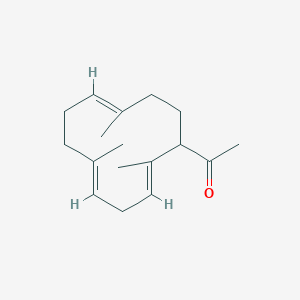
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is known for its distinctive odor described as ambergris, woody, cedar, dry tobacco, and musk.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of wood or coal, which is a common method for producing various cyclic ketones. Additionally, it can be synthesized through the catalytic combustion of methane and steam or the reaction of carbon monoxide and hydrogen.
化学反応の分析
Types of Reactions
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry due to its unique odor profile and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
2,6,10-Trimethylcyclododeca-2,5,9-trien-1-yl ketone: Another member of the Alkyl Cyclic Ketones group with similar structural features.
1,5,9-Trimethyl-1,5,9-cyclododecatriene: A related compound with a similar cyclic structure but different functional groups.
Uniqueness
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its distinct structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
1-[(2E,5E,9E)-2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3/b13-9+,14-8+,15-10+ |
InChIキー |
QWAUHUKNKGMBBD-HZIMSJNISA-N |
異性体SMILES |
C/C/1=C\CC/C(=C/C/C=C(/C(CC1)C(=O)C)\C)/C |
正規SMILES |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



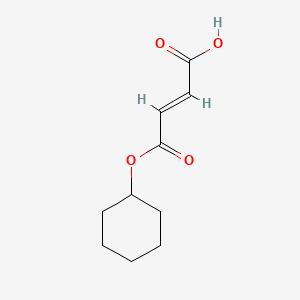
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
